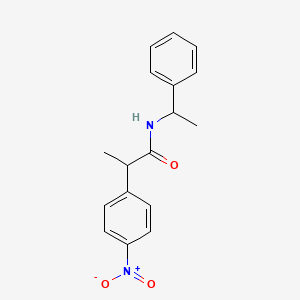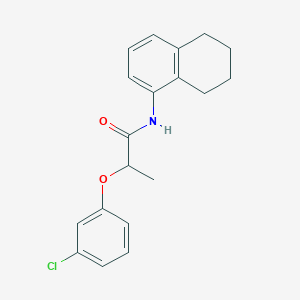![molecular formula C16H24N2O4S B4074028 1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate](/img/structure/B4074028.png)
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate
Overview
Description
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate, also known as MPTP, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate is metabolized in the brain by MAO-B to form the toxic metabolite MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes selective destruction of these neurons. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It is a potent inhibitor of MAO-B, which leads to an increase in dopamine levels in the brain. However, the toxic metabolite MPP+ causes selective destruction of dopaminergic neurons, leading to a reduction in dopamine levels. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments.
Advantages and Limitations for Lab Experiments
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate has several advantages for lab experiments. It is a well-established tool for creating animal models of Parkinson's disease, which allows researchers to study the disease and test potential treatments. However, this compound has several limitations. It is a potent neurotoxin that can cause selective destruction of dopaminergic neurons, which limits its use in animal experiments. Additionally, this compound has been found to be unstable and can degrade over time, which can affect the results of experiments.
Future Directions
There are several future directions for research on 1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate. One direction is to develop new and more stable derivatives of this compound that can be used in animal experiments. Another direction is to study the mechanisms underlying the selective destruction of dopaminergic neurons by MPP+. This could lead to the development of new treatments for Parkinson's disease. Additionally, researchers could study the effects of this compound on other neurotransmitter systems in the brain, which could have implications for the treatment of other neurological disorders.
Scientific Research Applications
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate has been extensively used in scientific research as a tool to study the central nervous system. It has been found to be a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. This compound has been used to create animal models of Parkinson's disease, as it is known to cause selective destruction of dopaminergic neurons in the substantia nigra. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments.
properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S.C2H2O4/c1-13-3-5-14(6-4-13)17-12-2-9-16-10-7-15-8-11-16;3-1(4)2(5)6/h3-6,15H,2,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFINGQIVYZTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)

![1-[4-(2-dibenzo[b,d]furan-2-yl-2-oxoethoxy)phenyl]-1-butanone](/img/structure/B4073971.png)
![N-(2-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4073992.png)

![ethyl 1-{[(4-nitrophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4074003.png)
![ethyl 4-{[2-(2-fluorophenoxy)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4074004.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074008.png)
![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4074011.png)

methanone](/img/structure/B4074022.png)
![1-[4-(2-fluorophenoxy)butyl]piperazine oxalate](/img/structure/B4074023.png)
![3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4074029.png)